1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione
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Overview
Description
1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione is a complex organic compound that integrates a purine derivative with a pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of the purine derivative, followed by its coupling with the pyrrole moiety. Common reagents used in these reactions include acylating agents, reducing agents, and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-methyl-L-valinate hydrochloride
Uniqueness: 1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione stands out due to its unique combination of purine and pyrrole structures, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
91070-41-6 |
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Molecular Formula |
C11H10N6O2 |
Molecular Weight |
258.24 g/mol |
IUPAC Name |
1-[2-(6-aminopurin-9-yl)ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H10N6O2/c12-10-9-11(14-5-13-10)16(6-15-9)3-4-17-7(18)1-2-8(17)19/h1-2,5-6H,3-4H2,(H2,12,13,14) |
InChI Key |
JGLOJJYMVADKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCN2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
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